molecular formula C15H13IN2O B14915053 N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B14915053
M. Wt: 364.18 g/mol
InChI Key: IBDVHQFHZUKQDC-GZTJUZNOSA-N
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Description

N’-(3-Iodobenzylidene)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an iodobenzylidene group attached to a phenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Iodobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 3-iodobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-Iodobenzylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Iodobenzylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylidene derivatives .

Scientific Research Applications

N’-(3-Iodobenzylidene)-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-Iodobenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be exploited in various catalytic and sensing applications .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Iodobenzylidene)-1-phenylmethanesulfonohydrazide
  • 2-hydroxy-N’-(3-iodobenzylidene)-2,2-diphenylacetohydrazide
  • N’-(3-iodobenzylidene)-3-nitrobenzohydrazide

Uniqueness

N’-(3-Iodobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both an iodobenzylidene group and a phenylacetohydrazide moiety. These features confer distinct reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C15H13IN2O

Molecular Weight

364.18 g/mol

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H13IN2O/c16-14-8-4-7-13(9-14)11-17-18-15(19)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,19)/b17-11+

InChI Key

IBDVHQFHZUKQDC-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)I

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)I

Origin of Product

United States

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